

# Characterization data for 3-(Cyclohexyloxy)azetidine intermediates

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## Compound of Interest

Compound Name: 3-(Cyclohexyloxy)azetidine

CAS No.: 1488631-61-3

Cat. No.: B2767655

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Characterization & Synthesis Guide: **3-(Cyclohexyloxy)azetidine** Intermediates

## Executive Summary: Strategic Value of the Azetidine Ether Core

In modern medicinal chemistry, the 3-alkoxyazetidine scaffold serves as a critical bioisostere for proline or cyclic ethers, offering a unique vector for tuning lipophilicity (LogD) and metabolic stability without significantly increasing molecular weight. Specifically, the **3-(cyclohexyloxy)azetidine** moiety introduces a bulky, lipophilic domain capable of filling hydrophobic pockets in GPCRs (e.g., S1P1 agonists) and kinase inhibitors.

This guide objectively compares synthetic routes for generating this intermediate, focusing on the challenge of forming a sterically hindered ether bond between a secondary alcohol (azetidin-3-ol) and a secondary alkyl group (cyclohexyl).

## Comparative Route Analysis: Performance & Selection

The synthesis of **3-(cyclohexyloxy)azetidine** typically proceeds via the protected intermediate tert-butyl **3-(cyclohexyloxy)azetidine-1-carboxylate**. Two primary pathways exist: Williamson Ether Synthesis and Mitsunobu Coupling.

Feature	Route A: Williamson Ether Synthesis	Route B: Mitsunobu Coupling (Recommended)
Reagents	NaH (60%), Cyclohexyl bromide/iodide, DMF	Cyclohexanol, PPh <sub>3</sub> , DIAD/DEAD, THF
Mechanism	SN <sub>2</sub> Displacement	Redox-Condensation (SN <sub>2</sub> with activated alcohol)
Key Challenge	Elimination Risk: Secondary halides (cyclohexyl bromide) are prone to E <sub>2</sub> elimination under basic conditions (NaH), forming cyclohexene.	Sterics: Requires activation of the azetidine-OH, but avoids basic elimination conditions.
Yield Profile	Low to Moderate (30–50%)	High (70–85%)
Purification	Difficult separation of alkene by-products.	Removal of triphenylphosphine oxide (TPPO) required.
Scalability	Limited by exotherm of NaH.	Scalable with continuous flow or polymer-bound reagents.

#### Decision Matrix:

- Choose Route A only if cost of reagents is the sole driver and purification capacity is high.
- Choose Route B for high-value intermediates where yield and purity are paramount. This guide details Route B.

## Detailed Experimental Protocol (Route B: Mitsunobu)

Target Intermediate: tert-butyl **3-(cyclohexyloxy)azetidine-1-carboxylate** Precursor: 1-Boc-3-hydroxyazetidine (CAS: 141699-55-0)

## Step-by-Step Methodology

- Preparation:
  - Charge a dry reaction vessel with 1-Boc-3-hydroxyazetidine (1.0 equiv) and Cyclohexanol (1.2 equiv) in anhydrous THF (0.2 M concentration).
  - Add Triphenylphosphine (PPh<sub>3</sub>) (1.5 equiv).<sup>[1]</sup> Stir until fully dissolved under N<sub>2</sub> atmosphere.
- Activation & Coupling:
  - Cool the solution to 0 °C.
  - Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 20 minutes. Note: Exothermic reaction; maintain internal temp < 5 °C.
  - Allow the reaction to warm to room temperature (25 °C) and stir for 12–16 hours.
- Work-up:
  - Quench with water and extract with Ethyl Acetate (3x).
  - Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification (Critical):
  - Precipitate bulk TPPO by triturating the residue with cold Hexanes/Et<sub>2</sub>O (9:1). Filter off the white solid.
  - Purify the filtrate via Flash Column Chromatography (SiO<sub>2</sub>).
  - Eluent: 0% → 20% EtOAc in Hexanes. The product typically elutes before the residual alcohol.
- Deprotection (Optional for Salt Formation):
  - Dissolve the purified intermediate in 4N HCl in Dioxane. Stir 2h at RT.

- Concentrate to yield **3-(cyclohexyloxy)azetidine** hydrochloride.

## Characterization Data

The following data compares the starting material with the expected signals for the cyclohexyl ether product.

### Table 1: Starting Material vs. Product Comparison (NMR)

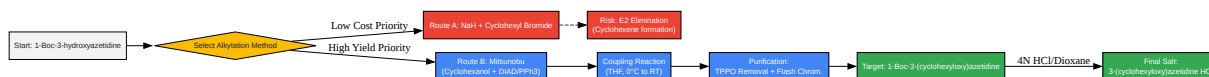
Signal Assignment	1-Boc-3-hydroxyazetidine (Actual) [1]	1-Boc-3-(cyclohexyloxy)azetidine (Product)
C3-H (Azetidine)	$\delta$ 4.56 (m, 1H)	$\delta$ 4.15 – 4.25 (m, 1H) (Upfield shift due to ether)
C2/C4-H (Azetidine)	$\delta$ 4.12 (dd, 2H), 3.80 (dd, 2H)	$\delta$ 4.05 – 3.75 (m, 4H)
Boc-CH <sub>3</sub>	$\delta$ 1.43 (s, 9H)	$\delta$ 1.44 (s, 9H)
Cyclohexyl O-CH	Absent	$\delta$ 3.20 – 3.35 (m, 1H)
Cyclohexyl CH <sub>2</sub>	Absent	$\delta$ 1.90 – 1.15 (m, 10H)

### Table 2: Physicochemical Profile (Calculated)

Property	3-Hydroxy Precursor	3-Cyclohexyloxy Intermediate	Impact
Molecular Weight	173.21	255.35	Increased bulk
cLogP	0.52	2.85	Significant Lipophilicity Gain
TPSA	49.8 Å <sup>2</sup>	38.8 Å <sup>2</sup>	Improved membrane permeability

## Workflow Visualization

The following diagram illustrates the decision logic and reaction flow for synthesizing the target intermediate.



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Figure 1: Synthetic pathway selection for sterically hindered azetidine ethers. Route B (Mitsunobu) is preferred to avoid elimination side-reactions common in Route A.

## References

- Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. *Chemical Reviews*, 109(6), 2551–2651. [[Link](#)]
- Dandapani, S., et al. (2004). Novel methods for the synthesis of 3-substituted azetidines. *Tetrahedron Letters*, 45(35), 6625-6628.

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## Sources

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